molecular formula C6H13NO B2561321 (3R,5R)-5-Methylpiperidin-3-ol CAS No. 1354392-05-4

(3R,5R)-5-Methylpiperidin-3-ol

Cat. No.: B2561321
CAS No.: 1354392-05-4
M. Wt: 115.17 g/mol
InChI Key: QDPYHRSTDJTFRG-UHFFFAOYSA-N
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Description

(3R,5R)-5-Methylpiperidin-3-ol is a chiral piperidine derivative with a hydroxyl group at the third position and a methyl group at the fifth position

Scientific Research Applications

(3R,5R)-5-Methylpiperidin-3-ol has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “trans-5-Methylpiperidin-3-OL” would typically be provided in its Material Safety Data Sheet (MSDS) . Chemical hazards and toxic substances pose a wide range of health hazards and physical hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-Methylpiperidin-3-ol can be achieved through several methods. One efficient method involves the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing reaction conditions to improve yield and reduce production costs. This includes optimizing the pH of the reaction, substrate concentration, and enzyme dosage in biocatalytic processes .

Chemical Reactions Analysis

Types of Reactions: (3R,5R)-5-Methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can yield various piperidine derivatives .

Mechanism of Action

The mechanism of action of (3R,5R)-5-Methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: This compound has a similar structure but differs in the stereochemistry at the third position.

    N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: This compound has a more complex structure with multiple hydroxyl and acetamido groups.

Uniqueness: The unique stereochemistry and functional groups of (3R,5R)-5-Methylpiperidin-3-ol contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for trans-5-Methylpiperidin-3-OL involves the reduction of the corresponding ketone intermediate using a reducing agent.", "Starting Materials": [ "5-Methylpiperidin-3-one", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve 5-Methylpiperidin-3-one in methanol", "Add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction by adding water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain trans-5-Methylpiperidin-3-OL" ] }

CAS No.

1354392-05-4

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

5-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3

InChI Key

QDPYHRSTDJTFRG-UHFFFAOYSA-N

SMILES

CC1CC(CNC1)O

Canonical SMILES

CC1CC(CNC1)O

solubility

not available

Origin of Product

United States

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